molecular formula C15H13ClN2 B12578047 2-Anilinoisoquinolin-2-ium chloride CAS No. 203586-00-9

2-Anilinoisoquinolin-2-ium chloride

Cat. No.: B12578047
CAS No.: 203586-00-9
M. Wt: 256.73 g/mol
InChI Key: GVUPYLYPLNJYEA-UHFFFAOYSA-M
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Description

2-Anilinoisoquinolin-2-ium chloride is a nitrogen-containing heterocyclic compound. It is part of the isoquinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an aniline group attached to the isoquinoline ring, forming a quaternary ammonium salt with chloride as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoisoquinolin-2-ium chloride typically involves the reaction of isoquinoline derivatives with aniline under specific conditions. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aniline derivative in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoisoquinolin-2-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Anilinoisoquinolin-2-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anilinoisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

203586-00-9

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

N-phenylisoquinolin-2-ium-2-amine;chloride

InChI

InChI=1S/C15H13N2.ClH/c1-2-8-15(9-3-1)16-17-11-10-13-6-4-5-7-14(13)12-17;/h1-12,16H;1H/q+1;/p-1

InChI Key

GVUPYLYPLNJYEA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N[N+]2=CC3=CC=CC=C3C=C2.[Cl-]

Origin of Product

United States

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